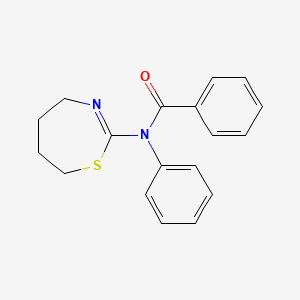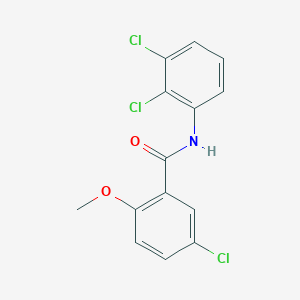
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as BPA, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. BPA is a small molecule that can be synthesized using various methods, and its mechanism of action is not fully understood. However, recent studies have shown that BPA may have significant biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood, but recent studies have suggested that it may act as a selective inhibitor of certain enzymes involved in cancer and inflammation pathways. 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and tumor growth.
Biochemical and Physiological Effects
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have significant biochemical and physiological effects, particularly in cancer and inflammation pathways. Studies have shown that 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide can inhibit the growth of cancer cells in vitro and in vivo, and may also have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, there are also limitations to using 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide, including further studies on its mechanism of action, potential therapeutic applications, and toxicity. 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may also be studied in combination with other compounds to enhance its therapeutic effects. Additionally, 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may have applications in other areas of research, such as drug delivery and imaging.
Conclusion
In conclusion, 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is a small molecule that has been of interest in scientific research due to its potential therapeutic applications. 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide can be synthesized using various methods, and recent studies have shown that it may have significant biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide and its potential therapeutic applications.
Synthesemethoden
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide can be synthesized using various methods, including the reaction of 2-(4-bromo-2-methylphenoxy)acetic acid with N-(3-pyridinylmethyl)amine in the presence of a coupling agent. Another method involves the reaction of 2-(4-bromo-2-methylphenoxy)acetyl chloride with N-(3-pyridinylmethyl)amine in the presence of a base. Both methods have been shown to yield 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide in good yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Recent studies have shown that 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may have anti-tumor and anti-inflammatory effects, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-11-7-13(16)4-5-14(11)20-10-15(19)18-9-12-3-2-6-17-8-12/h2-8H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIAMPOVWQAULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)
![N-[2-(butyrylamino)phenyl]-4-fluorobenzamide](/img/structure/B5875961.png)
![1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5875962.png)






![4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5876022.png)



